(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine
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Overview
Description
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with morpholine under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, other nucleophiles, solvents like ethanol or water.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)piperidine
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)tetrahydrofuran
- (2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)oxazolidine
Uniqueness
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and the 4-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
920802-35-3 |
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Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
GAVAROLJQQDOOL-SFHVURJKSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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